molecular formula C20H17ClN4O2S B2421097 N'-benzyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-41-5

N'-benzyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2421097
CAS No.: 900010-41-5
M. Wt: 412.89
InChI Key: QYLDBNHLMLTGHR-UHFFFAOYSA-N
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Description

N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound’s structure includes a benzyl group, a chlorophenyl group, and a thieno[3,4-c]pyrazole moiety, making it a complex and intriguing molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is unique due to its thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylpyrazoles and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

N-benzyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-14-6-8-15(9-7-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLDBNHLMLTGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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